molecular formula C11H10N2 B112276 2-Phenylpyridin-4-amine CAS No. 21203-86-1

2-Phenylpyridin-4-amine

Cat. No. B112276
CAS RN: 21203-86-1
M. Wt: 170.21 g/mol
InChI Key: CHVKPWIABFICLK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-aminopyrimidine derivatives, which are structurally related to 2-Phenylpyridin-4-amine, has been reported in the literature . These compounds were prepared from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates, via several steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .


Molecular Structure Analysis

The molecular structure of 2-Phenylpyridin-4-amine can be analyzed using various spectroscopic methods . The frontier molecular orbitals analysis, reactivity indices, molecular electrostatic potential, and dipole measurements can provide insights into the possible reaction pathways .


Chemical Reactions Analysis

Amines, including 2-Phenylpyridin-4-amine, can undergo various chemical reactions. The most general reactions of amines are alkylation and acylation . Primary, secondary, and tertiary amines can be alkylated by reaction with a primary alkyl halide .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Phenylpyridin-4-amine can be analyzed using various techniques . For instance, the viscosity of liquids can be measured with an instrument called a viscometer .

Scientific Research Applications

Comparative Carcinogenicity in Food Pyrolysis Products

  • Study: 2-Amino-5-phenylpyridine (2-APP), structurally similar to 4-aminobiphenyl (4-ABP), was compared for tumorigenic activity in neonatal male B6C3F1 mice. No treatment-related neoplastic lesions were observed for 2-APP, contrasting with the strong carcinogenic effects of 4-ABP (Dooley et al., 1988).

Polymorphism in Molecular Structures

  • Study: N-phenylpyridin-4-amine forms two polymorphs, I and II, with similar molecular structures but differing in hydrogen bonding patterns. Polymorph I is considered more stable at room temperature (Okuno & Umezono, 2014).

Palladium-Catalyzed Arylation

  • Study: Palladium(II)-catalyzed direct ortho arylation of 4-methyl-N-phenylpyridin-2-amines via C–H activation/C–C coupling, demonstrating good functional group compatibility and potential synthetic applications (Chu et al., 2014).

C-H Bond Amination

  • Study: A method for direct amination of 2-phenylpyridine derivatives using a diphthalimide-iodane and copper triflate, yielding amines with up to 88% efficiency (Kantak et al., 2015).

Synthesis of Heterocyclic N-Acetoxyarylamines

  • Study: Synthesis and characterization of 2-acetoxyamino-5-phenylpyridine and 2-acetoxyamino-3-methyl-5-phenylpyridine, proposed as ultimate carcinogens of aromatic amines, and their reactivity with DNA (Lutgerink et al., 1989).

Metal Chelation-Assisted Electronic Coupling

  • Study: Investigation of electronic coupling in redox-active diamine ligand complexes and their chelation with metals like ruthenium, indicating potential for enhanced amine-amine electronic coupling (Nie et al., 2015).

Rhodium-Catalyzed Amination

  • Study: Rh(III)-catalyzed selective C-H amination of 2-phenylpyridine derivatives, demonstrating high selectivity and effective substrates range in water-promoted conditions (Ali et al., 2016).

Copper Catalyzed Benzoxylation

  • Study: Development of a protocol for oxidative ortho benzoxylation of 2-phenylpyridines using benzyl alcohols and benzyl amines as starting materials in a Cu/TBHP catalytic system (Khemnar & Bhanage, 2014).

Safety And Hazards

The safety data sheet for 2-Phenylpyridin-4-amine indicates that it is classified as having acute toxicity, oral (Category 4), H302 . This means that it can be harmful if swallowed .

Future Directions

The development of new drugs, including those based on 2-Phenylpyridin-4-amine, is a critical area of research. The COVID-19 pandemic has unveiled the urgent need for rapid drug development . In the future, artificial intelligence could play a significant role in predicting protein–ligand interactions, which could accelerate the drug discovery process .

properties

IUPAC Name

2-phenylpyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2/c12-10-6-7-13-11(8-10)9-4-2-1-3-5-9/h1-8H,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHVKPWIABFICLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00376494
Record name 2-phenylpyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenylpyridin-4-amine

CAS RN

21203-86-1
Record name 2-Phenyl-4-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21203-86-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-phenylpyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 16.0 g (124 mmol) 2-chloro-4-aminopyridine in 200 ml toluene were added 18.2 g (149 mmol) phenylboronic acid, 7.19 g (6.22 mmol) tetrakis(triphenylphosphine)palladium(0) and 130 ml (260 mmol) 2 M aq. sodium carbonate solution. The mixture was heated at 100° C. for 16 h and then cooled to room temperature and extracted three times with ethyl acetate. The combined organic phases were extracted three times with 200 ml 1 M aq. hydrochloric acid. The combined acid extracts were then made alkaline by addition of 5 M aq. sodium hydroxide solution and extracted three times with dichloromethane. The combined organic extracts were dried over sodium sulfate, and concentrated in vacuo. Flash chromatography (acetone) followed by trituration in hexane containing a little ether afforded 18.5 g (87%) 2-phenyl-pyridin-4-ylamine as a white solid. ES-MS m/e (%): 171 (M+H+, 100).
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
18.2 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
7.19 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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